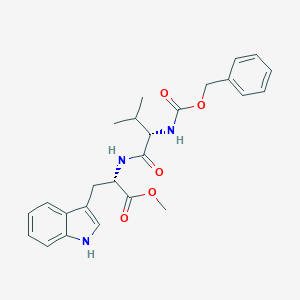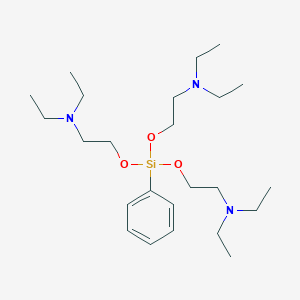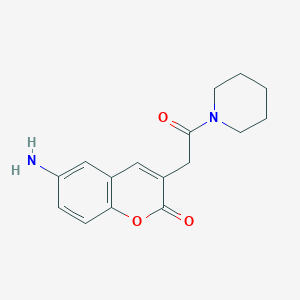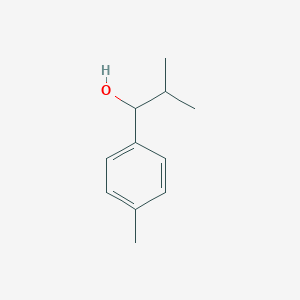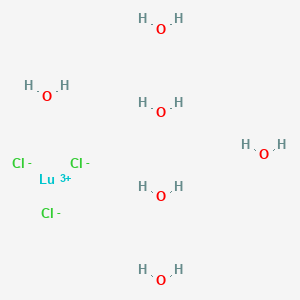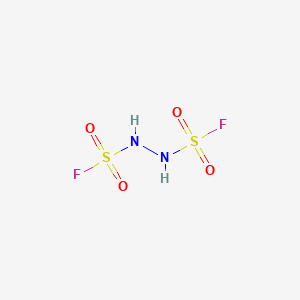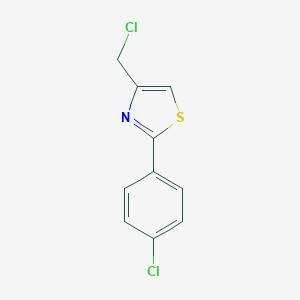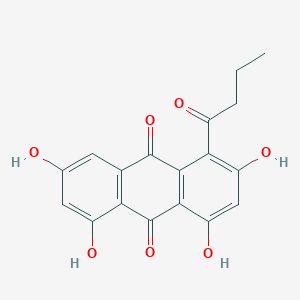
Rhodocomatulin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Rhodocomatulin is a naturally occurring compound that is found in the marine sponge Rhodocomatula sp. It is a member of the macrolide family of compounds and has been the subject of extensive research due to its potential applications in medicine and biotechnology. Rhodocomatulin has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
作用机制
The mechanism of action of Rhodocomatulin is not well understood. However, several studies have suggested that it may act by inhibiting the activity of enzymes involved in inflammation and cancer. Rhodocomatulin has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
Rhodocomatulin has been found to exhibit a range of biochemical and physiological effects. Several studies have shown that Rhodocomatulin exhibits anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Rhodocomatulin has also been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. Additionally, Rhodocomatulin has been found to exhibit anti-microbial properties by inhibiting the growth of several bacterial and fungal strains.
实验室实验的优点和局限性
Rhodocomatulin has several advantages and limitations for lab experiments. One advantage is that it exhibits a range of biological activities, making it a promising candidate for the development of new drugs. Additionally, Rhodocomatulin can be synthesized in the laboratory, allowing for the production of large quantities of this compound. However, one limitation is that the synthesis of Rhodocomatulin is challenging and requires specialized knowledge and equipment. Additionally, the mechanism of action of Rhodocomatulin is not well understood, which makes it difficult to design experiments to study its effects.
未来方向
Several future directions for the study of Rhodocomatulin can be identified. One direction is to further investigate the mechanism of action of Rhodocomatulin. Understanding how Rhodocomatulin works at the molecular level could lead to the development of more effective drugs. Additionally, more studies are needed to determine the safety and toxicity of Rhodocomatulin in humans. Another direction is to explore the potential applications of Rhodocomatulin in biotechnology. Rhodocomatulin has been shown to exhibit anti-microbial properties, which could be useful in the development of new antibiotics. Finally, further studies are needed to identify new analogs of Rhodocomatulin with improved biological activities.
合成方法
Rhodocomatulin can be isolated from the marine sponge Rhodocomatula sp. However, the yield of this compound is low, and it is challenging to obtain large quantities of Rhodocomatulin from natural sources. Therefore, several synthetic approaches have been developed to produce Rhodocomatulin in the laboratory. One such method involves the use of a macrolactonization reaction, which involves the cyclization of a linear precursor to form the macrolide ring. This method has been used to produce Rhodocomatulin and its analogs in reasonable quantities.
科学研究应用
Rhodocomatulin has been the subject of extensive research due to its potential applications in medicine and biotechnology. Several studies have shown that Rhodocomatulin exhibits anti-inflammatory, anti-cancer, and anti-microbial properties. These properties make Rhodocomatulin a promising candidate for the development of new drugs to treat various diseases.
属性
CAS 编号 |
15478-53-2 |
|---|---|
产品名称 |
Rhodocomatulin |
分子式 |
C18H14O7 |
分子量 |
342.3 g/mol |
IUPAC 名称 |
1-butanoyl-2,4,5,7-tetrahydroxyanthracene-9,10-dione |
InChI |
InChI=1S/C18H14O7/c1-2-3-9(20)14-11(22)6-12(23)15-16(14)17(24)8-4-7(19)5-10(21)13(8)18(15)25/h4-6,19,21-23H,2-3H2,1H3 |
InChI 键 |
YDOUDDYRXBSOFH-UHFFFAOYSA-N |
SMILES |
CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
规范 SMILES |
CCCC(=O)C1=C(C=C(C2=C1C(=O)C3=C(C2=O)C(=CC(=C3)O)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



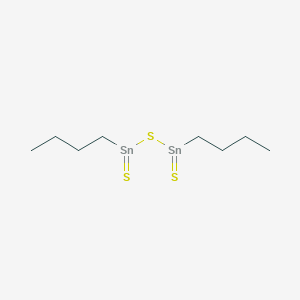
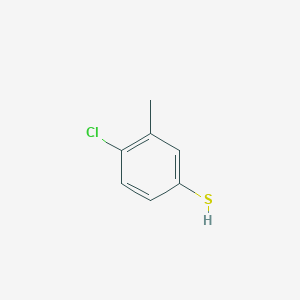

![(1R,3S,4S,5S,8R)-3-Methoxy-2,6-dioxabicyclo[3.2.1]octane-4,8-diol](/img/structure/B96919.png)
